The molecule features a central zinc(II) cation (Zn²⁺) bonded to a chlorine atom (Cl) and a brominated organic group, 4-chlorobutyl (CH₂CH₂CH₂CH₂Cl). The zinc atom also has a dative bond with a bromide anion (Br⁻) to complete its octet. This tetrahedral structure around zinc makes it a good Lewis acid, readily accepting electron pairs from other molecules [].
Synthesis of 4-Chlorobutylzinc bromide is not widely reported, but it likely involves the reaction of zinc metal with 1,4-dichlorobutane (ClCH₂CH₂CH₂CH₂Cl) and lithium bromide (LiBr) in THF [].
The key reaction involving 4-Chlorobutylzinc bromide is Negishi coupling. This reaction couples an organic halide (RX) with another organic fragment containing a palladium (Pd) catalyst. The zinc serves as a good leaving group, facilitating the formation of a new carbon-carbon bond [].
Balanced equation for Negishi coupling:
RX + R'ZnBr + Pd(0) L_n -> RR' + ZnBr_2 + Pd(II) L_n (where R and R' are organic fragments, X is a halogen, and L is a ligand on the palladium catalyst) [].
Data on specific physical properties like melting point and boiling point is not available for 4-Chlorobutylzinc bromide as it's typically used as a solution. However, being an organozinc compound, it's expected to be air and moisture sensitive []. The solution in THF is likely flammable due to the solvent.
4-Chlorobutylzinc bromide doesn't have a biological function and isn't directly involved in biological systems. Its mechanism of action lies in its Lewis acidic character, which facilitates Negishi coupling reactions.
4-Chlorobutylzinc bromide is a hazardous compound. Key safety concerns include [, ]:
One of the most prominent applications of 4-chlorobutylzinc bromide lies in its ability to form carbon-carbon bonds. This is achieved through Negishi coupling reactions, which involve the coupling of an organozinc compound like 4-chlorobutylzinc bromide with an organic halide in the presence of a palladium catalyst. This reaction allows for the formation of diverse carbon-carbon bonds with high control over stereochemistry, making it a valuable tool for organic chemists.